DBCO-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

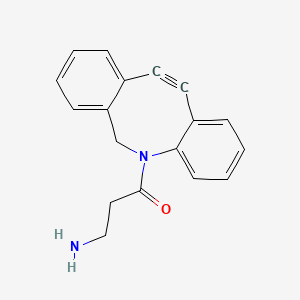

DBCO-amine, also known as Dibenzocyclooctyne-amine, is a heterobifunctional linker that contains a DBCO moiety . It is commonly used for the site-specific functionalization of nanobodies, enabling the addition of reactive DBCO groups for subsequent click chemistry reactions . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In the presence of activators such as EDC or DCC, this reagent can be used to derivatize carboxyl groups or activated esters (e.g. The NHS ester) through a stable amide bond .

Molecular Structure Analysis

The chemical formula of this compound is C18H16N2O . It is a simple building block containing a DBCO moiety and will add minimal spacer to the modified molecules .

Chemical Reactions Analysis

This compound is widely used in strain-promoted copper-free click reactions . An efficient approach has been reported to render a switch in click reactivity of DBCO from azide to amine substrates by using silver catalysts, allowing robust conjugation to peptides, proteins, and living bacteriophages .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.340 . More detailed physical and chemical properties can be found on the PubChem database .

Applications De Recherche Scientifique

Quantum Dots : DBCO-amine is used in the synthesis of heterotelechelic polysarcosine polymers, serving as multidentate ligands for stable, water-soluble quantum dots. This application is particularly significant in the field of quantum dot technology, which has implications in imaging and electronics (Fokina et al., 2016).

Fluorescent Sensing : A study demonstrates the use of this compound in developing a coumarin-based portable fluorescent probe for rapid turn-on detection of amine vapors. This application is vital in fields like agriculture, medicine, and food processing, where detection of amine vapors is crucial (Meng et al., 2021).

Catalysis in Epoxy Vitrimers : this compound is instrumental in the creation of epoxy vitrimers, where it acts as a catalyst for transesterification reactions. This has applications in materials science, especially in developing materials with specific physical properties (Altuna et al., 2019).

Cancer Targeting : this compound is used in metabolic labeling of cancer cells for targeting with silica nanoconjugates, which is a significant advancement in cancer therapy and imaging (Wang et al., 2016).

Carbon Capture : Research indicates that this compound derivatives are effective in carbon capture processes, highlighting their potential in environmental applications (Zhang et al., 2012).

CO2 Capture : A study on immobilized tertiary amine solid sorbents, including DBCO derivatives, shows their effectiveness in capturing carbon dioxide, which is crucial for environmental sustainability (Gray et al., 2008).

Surface Functionalization for Medical Devices : A biomimetic surface engineering strategy integrates this compound with bio-orthogonal click chemistry for medical device surfaces, combating thrombosis and infection (Mou et al., 2022).

Mécanisme D'action

Target of Action

DBCO-amine, also known as aza-dibenzocyclooctyne-amine, is primarily used as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are azide-containing functional groups present on biomolecules . The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Mode of Action

This compound interacts with its targets through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The alkyne moiety in this compound reacts with azide groups on the target biomolecules, forming a stable covalent bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the SPAAC reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, and easy to perform . The SPAAC reaction allows for the site-specific functionalization of biomolecules, enabling the addition of various functional groups or drugs for subsequent biochemical reactions .

Pharmacokinetics

As a linker molecule, this compound is designed to enhance the stability and bioavailability of the drug it is attached to . The specifics of its ADME properties would likely depend on the particular drug and target it is used with.

Result of Action

The result of this compound’s action is the formation of a stable covalent bond between the drug and the target biomolecule . This allows for the specific delivery of the drug to its target, increasing the drug’s efficacy and reducing

Orientations Futures

DBCO-amine has potential applications in the field of bioorthogonal chemistry and drug delivery. For example, it has been used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Future research may focus on optimizing the click reactivity of this compound and exploring its potential applications in other areas of biomedical research .

Analyse Biochimique

Biochemical Properties

DBCO-amine is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is fast and specific, enabling chemical conjugation under aqueous conditions without the need for toxic catalysts . The amine terminus of the molecule can react with carboxylic acids and their active esters to form stable amide bonds .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it allows for the specific labeling of cellular target proteins and the study of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with this compound in vitro, and cells could be adhered together using this compound .

Molecular Mechanism

The mechanism of action of this compound is primarily through its ability to undergo SPAAC with molecules containing azide groups . This reaction results in the formation of stable triazole linkages . In the context of ADCs, this enables the attachment of drug molecules to antibodies in a site-specific manner .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific experimental conditions and the nature of the biomolecules it is interacting with . It is known that the SPAAC reaction it undergoes is fast, suggesting that the effects of this compound can be observed shortly after it is introduced into a system .

Metabolic Pathways

This compound is involved in the SPAAC reaction, a type of click chemistry . This reaction does not require any enzymes or cofactors, and it is not part of any traditional metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to depend on a variety of factors, including the nature of the biomolecules it is attached to and the specific experimental conditions

Propriétés

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCYFTDHSHTFER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-06-3 |

Source

|

| Record name | Dibenzocyclooctyne-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does DBCO-amine enable site-specific protein modification without copper catalysts?

A1: this compound facilitates site-specific protein modification through its participation in copper-free click chemistry. [, ] This molecule features a dibenzylcyclooctyne (DBCO) group, which reacts efficiently with azide-containing molecules, like the unnatural amino acid p-azidophenylalanine (paF), via strain-promoted azide-alkyne cycloaddition (SPAAC). [, ] This reaction proceeds rapidly under mild conditions without requiring a copper catalyst, which is often cytotoxic and incompatible with biological systems. []

Q2: What are the advantages of using this compound in conjunction with unnatural amino acids for protein studies?

A2: this compound, when coupled with unnatural amino acids like p-azidophenylalanine, offers several advantages for protein studies:

- Site-specificity: Allows precise control over the location of modification within the protein. [, ]

- Biocompatibility: Copper-free click chemistry minimizes the risk of toxicity associated with copper catalysts. []

- Versatility: Enables the introduction of a wide range of functionalities into proteins by attaching various molecules to the amine group of this compound. []

- Direct Incorporation: Simplifies protein labeling procedures, potentially reducing the need for extensive purification steps. []

Q3: Can you provide examples of how this compound has been used to modify protein function in research?

A3: The provided research highlights the use of this compound for modifying two distinct proteins:

- TEM β-lactamase: this compound, conjugated to various molecules, was attached to this enzyme at specific positions containing p-azidophenylalanine. This modification resulted in either inhibition or enhancement of the enzyme's catalytic activity, depending on the location and the type of molecule conjugated. []

- sfGFP (superfolder green fluorescent protein): Incorporation of p-azidophenylalanine followed by conjugation with this compound modified the fluorescence properties of sfGFP. This approach allowed researchers to study the impact of specific modifications on the protein's fluorescence spectrum. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)